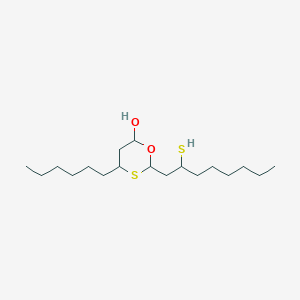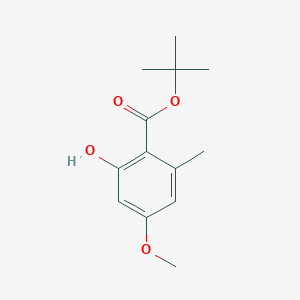![molecular formula C16H14Cl3NO4 B14577914 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene CAS No. 61444-12-0](/img/structure/B14577914.png)
2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzene ring substituted with chlorobutan-2-yloxy and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 1-chlorobutan-2-ol in the presence of a base to form the intermediate 2-[(1-Chlorobutan-2-yl)oxy]-4-chlorophenol. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butyl chain, forming various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, including carboxylic acids or aldehydes.
Scientific Research Applications
2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobutan-2-yloxy and dichlorophenoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Chlorobutan-2-yl)oxy]-4-chlorophenol: An intermediate in the synthesis of the target compound.
2,4-Dichlorophenol: A precursor used in the synthesis.
Nitrobenzene: A structurally related compound with a nitro group on the benzene ring.
Uniqueness
2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorobutan-2-yloxy and dichlorophenoxy groups, along with the nitro group, makes it a versatile compound for various applications.
Properties
CAS No. |
61444-12-0 |
|---|---|
Molecular Formula |
C16H14Cl3NO4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(1-chlorobutan-2-yloxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C16H14Cl3NO4/c1-2-11(9-17)23-16-8-12(4-5-14(16)20(21)22)24-15-6-3-10(18)7-13(15)19/h3-8,11H,2,9H2,1H3 |
InChI Key |
ADFQMGHTAFSSMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide](/img/structure/B14577840.png)
![6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14577843.png)
![1-[(Chloromethyl)sulfanyl]pyrrolidine](/img/structure/B14577848.png)





![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)

![(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14577903.png)


